molecular formula C9H6N4 B13112211 [1,2,4]Triazino[4,5-a]benzimidazole CAS No. 21829-78-7

[1,2,4]Triazino[4,5-a]benzimidazole

Cat. No.: B13112211
CAS No.: 21829-78-7
M. Wt: 170.17 g/mol
InChI Key: WEVWYNVWMGZWDR-UHFFFAOYSA-N
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Description

Benzo[4,5]imidazo[1,2-d][1,2,4]triazine is a fused heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a fusion of benzimidazole and triazine rings, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[4,5]imidazo[1,2-d][1,2,4]triazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(halogenated alkyl)-1H-benzo[d]imidazoles with hydrazine derivatives . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate. The reaction is usually carried out under reflux conditions to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for benzo[4,5]imidazo[1,2-d][1,2,4]triazine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzo[4,5]imidazo[1,2-d][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted benzo[4,5]imidazo[1,2-d][1,2,4]triazine compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[4,5]imidazo[1,2-d][1,2,4]triazine stands out due to its unique fusion of benzimidazole and triazine rings, which imparts distinct chemical reactivity and biological activity. Its derivatives have shown promising results in various fields, making it a versatile compound for further research and development .

Properties

CAS No.

21829-78-7

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

[1,2,4]triazino[4,5-a]benzimidazole

InChI

InChI=1S/C9H6N4/c1-2-4-8-7(3-1)12-9-5-10-11-6-13(8)9/h1-6H

InChI Key

WEVWYNVWMGZWDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=NN=C3

Origin of Product

United States

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